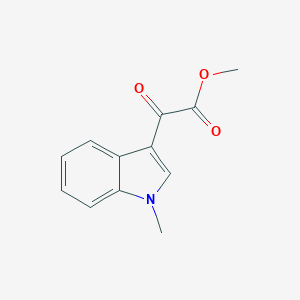

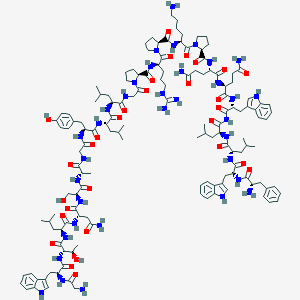

![molecular formula C16H13NO2 B123004 11-acetyl-6H-benzo[b][1]benzazepin-5-one CAS No. 28291-63-6](/img/structure/B123004.png)

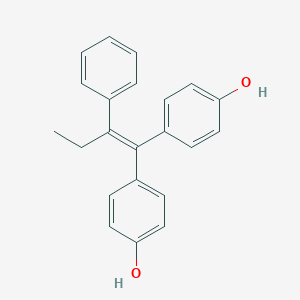

11-acetyl-6H-benzo[b][1]benzazepin-5-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“11-acetyl-6H-benzobbenzazepin-5-one” is a chemical compound with the molecular formula C16H13NO2 and a molecular weight of 251.28 g/mol . It is used for research purposes.

Synthesis Analysis

While specific synthesis methods for “11-acetyl-6H-benzobbenzazepin-5-one” were not found, a general method for the synthesis of benzodiazepines has been reported. This method involves a ppm-level Pd-catalysed carbonylative coupling of iodobenzene with terminal alkynes to afford 1,3-ynones as key intermediates and a subsequent Cp 2 TiCl 2 /m-phthalic acid/ethanol-catalysed cyclocondensation in one-pot conditions .Chemical Reactions Analysis

Specific chemical reactions involving “11-acetyl-6H-benzobbenzazepin-5-one” were not found in the available resources.Physical And Chemical Properties Analysis

The physical and chemical properties of “11-acetyl-6H-benzobbenzazepin-5-one” include a molecular weight of 251.28 g/mol and a molecular formula of C16H13NO2 . Additional properties such as melting point, boiling point, and density were not found in the available resources.Applications De Recherche Scientifique

Anticonvulsant Drug Development

This compound is structurally related to Carbamazepine, an anticonvulsant and mood-stabilizing drug used primarily in the treatment of epilepsy and bipolar disorder . Research into derivatives of 5-Acetyl-5H-dibenzo[b,f]azepin-10(11H)-one could lead to the development of new medications with improved efficacy and safety profiles.

Organic Light-Emitting Diodes (OLEDs)

The core structure of this compound has been utilized in the development of novel host materials for OLEDs . Modifications to the central core can significantly affect the photophysical properties and device performance, potentially leading to more efficient green and red OLEDs.

Proteomics Research

As a biochemical, this compound is used in proteomics research to study protein interactions and functions. It serves as a reagent or a structural analog in various biochemical assays .

Synthetic Chemistry

The compound is a key intermediate in the synthesis of various arylated dibenzo[b,f]azepines . These syntheses often involve complex reactions like hydrohalogenation and arylation, which are fundamental in medicinal chemistry.

Analytical Studies in Drug Formulation

It is used in analytical studies during the commercial production of drugs. This includes quality control (QC) and toxicity studies, which are crucial for ensuring the safety and efficacy of pharmaceutical products .

Impurity Analysis

In the pharmaceutical industry, this compound is used to identify impurities during the synthesis of drugs like Eslicarbazepine . Understanding these impurities is essential for drug approval and regulatory compliance.

Mécanisme D'action

The mechanism of action for “11-acetyl-6H-benzobbenzazepin-5-one” is not specified in the available resources. It’s important to note that the product is intended for research use only.

Propriétés

IUPAC Name |

11-acetyl-6H-benzo[b][1]benzazepin-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-11(18)17-14-8-4-2-6-12(14)10-16(19)13-7-3-5-9-15(13)17/h2-9H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVFWPQQJWYTKGK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2=CC=CC=C2CC(=O)C3=CC=CC=C31 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40345785 |

Source

|

| Record name | 11-acetyl-6H-benzo[b][1]benzazepin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

11-acetyl-6H-benzo[b][1]benzazepin-5-one | |

CAS RN |

28291-63-6 |

Source

|

| Record name | 11-acetyl-6H-benzo[b][1]benzazepin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

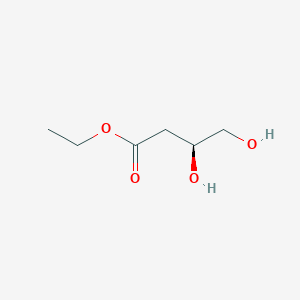

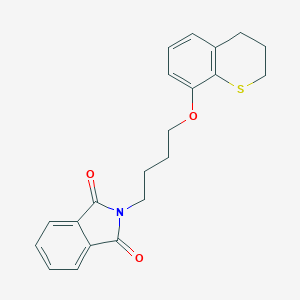

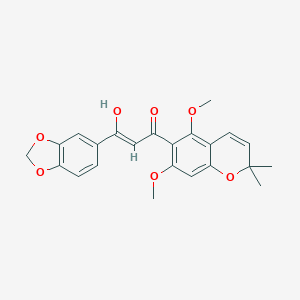

![(3aR,4R,6aS)-4-{[(tert-butyldimethylsilyl)oxy]methyl}-2,2-dimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyrrole](/img/structure/B122936.png)

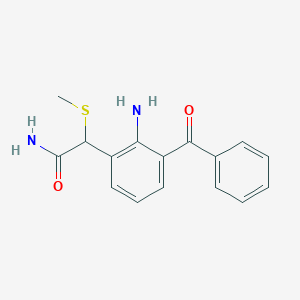

![3-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-4-methoxybenzaldehyde](/img/structure/B122955.png)